Basic blue 99
CAS No.: 68123-13-7
Cat. No.: VC20744761
Molecular Formula: C19H20BrClN4O2
Molecular Weight: 451.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68123-13-7 |
---|---|
Molecular Formula | C19H20BrClN4O2 |
Molecular Weight | 451.7 g/mol |
IUPAC Name | [3-[(4,8-diamino-6-bromo-5-hydroxy-1-oxonaphthalen-2-ylidene)amino]phenyl]-trimethylazanium;chloride |
Standard InChI | InChI=1S/C19H19BrN4O2.ClH/c1-24(2,3)11-6-4-5-10(7-11)23-15-9-14(22)16-17(19(15)26)13(21)8-12(20)18(16)25;/h4-9H,1-3H3,(H4-,21,22,23,25,26);1H |
Standard InChI Key | RFQSMLBZXQOMKK-UHFFFAOYSA-N |
Isomeric SMILES | C[N+](C)(C)C1=CC=CC(=C1)NC2=CC(=C3C(=C(C=C(C3=O)Br)N)C2=O)N.[Cl-] |
SMILES | C[N+](C)(C)C1=CC=CC(=C1)N=C2C=C(C3=C(C2=O)C(=CC(=C3O)Br)N)N.[Cl-] |
Canonical SMILES | C[N+](C)(C)C1=CC=CC(=C1)N=C2C=C(C3=C(C2=O)C(=CC(=C3O)Br)N)N.[Cl-] |
Introduction
Chemical Composition and Properties
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Basic Blue 99
The compound exhibits distinctive absorption spectra in both the ultraviolet and infrared regions, which serve as essential analytical identifiers. The UV spectrum shows characteristic peaks at 270, 577, and 619 nm, while specific IR spectral patterns provide further confirmation of the compound's identity .
Analytical Methods for Identification
Basic Blue 99 can be identified through several analytical techniques. The primary methods include:
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Ultraviolet spectroscopy - with characteristic peaks at 270, 577, and 619 nm
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Infrared spectroscopy - showing distinctive IR spectral patterns
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High-Performance Liquid Chromatography (HPLC) - which has been used to analyze batch composition and purity
These analytical methods are crucial for quality control and ensuring that the compound meets purity specifications before use in consumer products.
Toxicological Profile
Absorption, Distribution, and Elimination
Studies on the absorption and elimination of Basic Blue 99 indicate that it has low bioavailability. In absorption studies using 14C-labeled Basic Blue 99, most of the compound was recovered in the feces within the first 24 hours following both oral and intraperitoneal administration . Specifically, urine contained only 10.1% or 3.3% of the dose after intraperitoneal administration and 2.8% or 3.1% after oral administration, suggesting poor absorption of the compound .
Acute Toxicity
Multiple studies have evaluated the acute oral toxicity of Basic Blue 99, with findings consistently placing its LD50 (the dose lethal to 50% of test animals) between 1.0 and 2.7 g/kg body weight.
In a study by Kynoch and Lloyd (1977), the acute oral toxicity of Basic Blue 99 was assessed in CFY rats at doses ranging from 0.1 to 4.0 g/kg body weight. Immediately following administration, observed symptoms included piloerection, hunched posture, lethargy, pallor of extremities, and ptosis. At higher doses (2.0 and 4.0 g/kg), increased salivation and blue staining of urine and saliva were noted. The LD50 was determined to be between 1.0 and 2.0 g/kg .
A follow-up study by Kynoch (1986) administered a single oral dose of 2.0 g/kg of Basic Blue 99 to Sprague-Dawley rats. Initial symptoms included piloerection, hunched posture, abnormal gait, and increased salivation, with complete recovery by day 3. There were no deaths, establishing the LD50 as >2.0 g/kg .
Henkel (1990) assessed acute oral toxicity in male CF1 mice at dosages between 1.58 and 5.01 g/kg body weight. Symptoms included decreased activity, increased breathing, and tremors at doses of 1.58 g/kg and above. The LD50 was reported as 2.70 g/kg .
Subchronic Toxicity
In a 90-day oral toxicity study conducted by Wella Aktiengesellschaft (1978), female CF1 mice were fed Basic Blue 99 daily in their diet at concentrations of 125, 250, and 500 mg/kg. All mice survived the study duration, and hematological, biochemical, and urological examinations showed no indications of cumulative toxicity. The only notable observation was stained urine, which was attributed to the coloring properties of the compound rather than a toxicological effect .
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